Home > Products > Screening Compounds P57021 > (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone - 1105232-42-5

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Catalog Number: EVT-2916489
CAS Number: 1105232-42-5
Molecular Formula: C25H26FN5O3
Molecular Weight: 463.513
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 is a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride

  • Compound Description: This compound is the crystalline hydrochloride salt of (1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone. [] This salt form is being investigated for its potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes. []
  • Relevance: This compound shares a nearly identical structure with JNJ-42226314, differing only in its salt form. [] Its exploration for various therapeutic applications highlights the potential of this structural class, which shares the piperazine-heterocyclic carbonyl motif with the target compound, (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone.
  • Compound Description: This compound is part of a series of methanone derivatives. [] These derivatives have been synthesized and characterized using various spectroscopic techniques and single crystal X-ray diffraction. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM). [] In contrast to other mGlu5 PAMs tested, CDPPB did not enhance DHPG-induced desensitization in cortical neurons. []

R(+)-Methanandamide (R(+)-MA)

  • Compound Description: R(+)-MA is a synthetic cannabinoid receptor agonist. [] It induces apoptosis in mantle cell lymphoma (MCL) cells via a pathway involving ceramide accumulation, p38 MAPK activation, and mitochondrial depolarization. []

Win55,212-2 (Win55)

  • Compound Description: Win55 is a potent synthetic cannabinoid receptor agonist. [] Like R(+)-MA, it induces apoptosis in mantle cell lymphoma cells through a mechanism involving ceramide accumulation, p38 MAPK activation, and mitochondrial depolarization. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

  • Compound Description: SR141716A is a selective cannabinoid receptor type 1 (CB1) antagonist. [] It is used in research to investigate the role of CB1 receptors in various physiological and pathological processes. []

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

  • Compound Description: SR144528 is a selective cannabinoid receptor type 2 (CB2) antagonist. [] It is a valuable pharmacological tool for studying the function of CB2 receptors. []

4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

  • Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs) p38α and p38β. [] It is widely used to investigate the role of p38 MAPK signaling in various cellular processes, including inflammation, apoptosis, and cell differentiation. []

4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (SB202190)

  • Compound Description: SB202190 is structurally similar to SB203580 and acts as a control compound in p38 MAPK inhibition studies. [] It helps delineate the specific effects of SB203580 on p38 MAPK activity. []

Raloxifene Hydrochloride

  • Compound Description: Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of invasive breast cancer in certain high-risk women. []

1-(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)-1-methylpiperidin-1-ium (Impurity 1)

  • Compound Description: Impurity 1 is a structural analog of Raloxifene Hydrochloride, identified during impurity profiling studies. []

[6-Hydroxy-2-(4-methoxy phenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy) phenyl]-methanone (Impurity-2)

  • Compound Description: Impurity 2 is another structural analog of Raloxifene Hydrochloride identified during impurity profiling studies. []

[2-(4-hydroxyphenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone (Impurity-3)

  • Compound Description: Impurity 3, similar to Impurities 1 and 2, is a structural analog of Raloxifene Hydrochloride found during impurity profiling. []

1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is being explored for potential use in the treatment of tinnitus. []

cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahidrobenzofuro[2,3-h]quinazolin-2-amine

  • Compound Description: This compound is another histamine H4 receptor (H4R) inhibitor. [] Like the previous compound, it is also being investigated for its potential therapeutic benefits in treating tinnitus. []

7-(Furan-2-yl)-4-(piperazin-1-yl)quinazolin-2-amine

  • Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is being studied for its potential as a treatment option for tinnitus. []

1-(7-(2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-cyclopentylethanone

  • Compound Description: This compound acts as a histamine H4 receptor (H4R) inhibitor. [] It is under investigation for its potential therapeutic use in the treatment of tinnitus. []

19. 1-[(5-Chloro-1H-benzimidazole-2-yl)carbonyl]-4-methylpiperazine maleate* Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is currently being investigated for its potential therapeutic benefits in managing tinnitus. [] * Relevance: This compound, like several others listed, demonstrates the significance of incorporating a piperazine-carbonyl motif, also present in (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, in designing compounds with biological activity, specifically H4R inhibitory activity in this case.

N4-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

  • Compound Description: This compound is a histamine H4 receptor (H4R) inhibitor. [] It is under investigation for its potential therapeutic use in treating tinnitus. []

21. N4-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine tartrate* Compound Description: This compound is the tartrate salt of N4-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine, another H4R inhibitor being explored for its potential in treating tinnitus. [] * Relevance: Similar to the previous compound, this tartrate salt emphasizes the significance of exploring salt forms and subtle structural variations to potentially optimize the pharmacological properties of compounds related to (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone.

(R)-4-(3-Aminopyrrolidin-1-yl)-6-isopropylpyrimidin-2-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in treating tinnitus. []

2-Isobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is a part of a series of substituted pyrimidine derivatives explored as potential H4R inhibitors for treating tinnitus. []

2-Isobutyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a group of substituted pyrimidine derivatives being studied as potential H4R inhibitors for treating tinnitus. []

2-Cyclohexylmethyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors for tinnitus treatment. []

2-(4-Fluorobenzyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives under investigation as potential H4R inhibitors for treating tinnitus. []

2-Cyclopropyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in the treatment of tinnitus. []

2-tert-Butyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated for their potential as H4R inhibitors in the treatment of tinnitus. []

2-Isopropyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives being investigated for potential use as H4R inhibitors in tinnitus treatment. []

2-(Cyclopropylmethyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []

6-(3-(Methylamino)azetidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine

  • Compound Description: This compound is a part of a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in tinnitus treatment. []

2-Cyclopropyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a group of substituted pyrimidine derivatives studied for their potential as H4R inhibitors in tinnitus treatment. []

2-tert-Butyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated for their potential as H4R inhibitors in treating tinnitus. []

2-Isopropyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors for treating tinnitus. []

6-((3R)-3-(Methylamino)pyrrolidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives under investigation as H4R inhibitors for potential tinnitus treatment. []

6-(3-Aminoazetidin-1-yl)-2-isobutylpyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []

2-Isobutyl-6-(3-methyl-3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a group of substituted pyrimidine derivatives being investigated for potential use as H4R inhibitors in treating tinnitus. []

6-((3R)-3-Aminopyrrolidin-1-yl)-2-isobutylpyrimidin-4-amine

  • Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives under investigation for their potential as H4R inhibitors in treating tinnitus. []

2-Cyclobutyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in treating tinnitus. []

2-Cyclobutyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []

2-Cyclopentyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a group of substituted pyrimidine derivatives being studied for potential use as H4R inhibitors in tinnitus treatment. []

2-Cyclopentyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives investigated for their potential as H4R inhibitors in tinnitus treatment. []

2-(2,2-Dimethylpropyl)-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a larger group of substituted pyrimidine derivatives under investigation for potential use as H4R inhibitors in treating tinnitus. []

2-(2,2-Dimethylpropyl)-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being studied for their potential as H4R inhibitors in tinnitus treatment. []

2-(2-Cyclopentylethyl)-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives being investigated as H4R inhibitors for potential use in treating tinnitus. []

2-Cyclohexylmethyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is a part of a series of substituted pyrimidine derivatives investigated as H4R inhibitors for potential use in tinnitus treatment. []

2-Cyclopropylmethyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a group of substituted pyrimidine derivatives studied for their potential as H4R inhibitors in tinnitus treatment. []

2-Cyclohexyl-6-(3-(methylamino)azetidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound is part of a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors in the treatment of tinnitus. []

2-Cyclohexyl-6-((3R)-3-(methylamino)pyrrolidin-1-yl)pyrimidin-4-amine

  • Compound Description: This compound belongs to a series of substituted pyrimidine derivatives being investigated as potential H4R inhibitors in tinnitus treatment. []

Properties

CAS Number

1105232-42-5

Product Name

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

IUPAC Name

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

Molecular Formula

C25H26FN5O3

Molecular Weight

463.513

InChI

InChI=1S/C25H26FN5O3/c26-20-7-5-18(6-8-20)21-9-10-23(28-27-21)31-11-1-3-19(17-31)24(32)29-12-14-30(15-13-29)25(33)22-4-2-16-34-22/h2,4-10,16,19H,1,3,11-15,17H2

InChI Key

KTZJXWAMGOULDY-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.